A Multi-Spectroscopic Approach to the Structural Elucidation of 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol
A Multi-Spectroscopic Approach to the Structural Elucidation of 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol
An In-depth Technical Guide for Drug Development Professionals
Abstract
The robust and unambiguous determination of a chemical structure is a cornerstone of drug discovery and development. Novel chemical entities, even those designed as simple fragments or intermediates, require rigorous characterization to ensure identity, purity, and safety. Piperidine derivatives are ubiquitous scaffolds in medicinal chemistry, valued for their versatile synthetic handles and favorable physicochemical properties.[1][2] This technical guide provides a comprehensive, field-proven methodology for the complete structural elucidation of a representative N-alkylated piperidine derivative, 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol. We will detail a logical, multi-technique workflow, moving from foundational mass and functional group analysis to the intricate connectivity mapping provided by one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices is emphasized, providing researchers with a self-validating framework for structural confirmation.
Hypothesized Structure and Foundational Analysis
Before commencing spectroscopic analysis, the target structure is defined, and its fundamental properties are calculated. This provides a theoretical baseline against which experimental data will be compared.
Target Molecule: 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol
Figure 1: Hypothesized structure with proton and carbon atom labeling for subsequent NMR discussion.
The initial step is to calculate the elemental composition and exact mass, which are critical for high-resolution mass spectrometry analysis.
| Property | Value |
| Molecular Formula | C₁₀H₂₁NO |
| Molecular Weight | 171.28 g/mol |
| Exact Mass | 171.16231 Da |
Mass Spectrometry (MS): Confirming the Molecular Blueprint
Mass spectrometry serves as the initial checkpoint to verify the molecular weight of the synthesized compound. The choice of ionization technique is critical; for a molecule with a tertiary amine, Electrospray Ionization (ESI) in positive ion mode is ideal. The basic nitrogen of the piperidine ring is readily protonated, leading to a strong signal for the molecular ion plus a proton, [M+H]⁺, with minimal fragmentation.
Expected Mass Spectrum Data
High-resolution mass spectrometry (HRMS) should confirm the calculated exact mass, providing strong evidence for the elemental composition.
| Ion | Calculated m/z | Expected Observation |
| [M+H]⁺ | 172.16962 | The base peak or a highly abundant ion confirming the molecular weight. |
| [M+Na]⁺ | 194.15156 | A common adduct, often observed at lower intensity. |
| [M-H₂O+H]⁺ | 154.15903 | A potential fragment from the loss of water from the protonated molecule. |
Experimental Protocol: ESI-MS
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Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to facilitate protonation.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument.
-
Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.
-
Source Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V (a low value is chosen initially to minimize in-source fragmentation).
-
Source Temperature: 120 - 150 °C
-
Desolvation Gas (N₂) Flow: 600 - 800 L/hr
-
Desolvation Temperature: 350 - 450 °C
-
-
Data Acquisition: Acquire data over a mass range of m/z 50-500. The resulting spectrum should be analyzed for the presence of the [M+H]⁺ ion, and its measured mass should be compared to the calculated value with a mass accuracy of < 5 ppm.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. For our target compound, we expect to see characteristic absorptions for the alcohol and the aliphatic amine/hydrocarbon portions of the structure.
Causality in Spectral Interpretation
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O-H Stretch: The presence of the secondary alcohol will result in a strong, broad absorption band. Its broadness is a direct consequence of intermolecular hydrogen bonding.[3][4]
-
N-H Stretch: As a tertiary amine, the molecule lacks an N-H bond. Therefore, the characteristic N-H stretching bands typically seen for primary or secondary amines (3300-3500 cm⁻¹) will be conspicuously absent.[5][6] This absence is a key piece of confirmatory evidence.
-
C-N Stretch: The stretching vibration of the C-N bond in the aliphatic amine will be present but is often of medium to weak intensity and can sometimes be obscured in the fingerprint region.[5]
Expected IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| 3600 - 3200 | Strong, Broad | Alcohol | O-H Stretch |
| 2970 - 2850 | Strong | Alkane | C-H Stretch |
| 1250 - 1020 | Medium - Weak | Aliphatic Amine | C-N Stretch |
| ~1100 | Medium | Secondary Alcohol | C-O Stretch |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-dampened swab (e.g., isopropanol) and running a background scan.
-
Sample Application: Place 1-2 drops of the neat liquid sample directly onto the center of the ATR crystal.
-
Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is automatically ratioed against the background scan to produce the final transmittance or absorbance spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy provides the most detailed information, allowing for the complete assembly of the molecular skeleton by mapping out the C-H framework and the connectivity between adjacent atoms. A suite of 1D and 2D experiments is required for an unambiguous assignment.
The Logic of the NMR Workflow
A systematic approach is employed to solve the structure. 1D experiments (¹H and ¹³C) provide an inventory of all proton and carbon environments. 2D experiments (COSY, HSQC, HMBC) are then used to connect these individual pieces into a coherent structure.
Caption: Logical workflow for NMR-based structural elucidation.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
The proton spectrum provides information on the chemical environment, the number of protons, and adjacent proton neighbors for every unique proton in the molecule.
| Label (Fig. 1) | Assignment | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Hₐ | -CH(OH) | ~3.6 - 3.8 | m | 1H | Deshielded by adjacent -OH group. |
| Hₑ | Piperidine H-2/H-6 (eq) | ~2.8 - 3.0 | d (broad) | 2H | Deshielded by adjacent nitrogen. |
| Hᵢ | -CH(CH₃)₂ | ~2.7 - 2.9 | septet | 1H | Deshielded by nitrogen; split by 6 methyl protons. |
| Hf | Piperidine H-2/H-6 (ax) | ~1.9 - 2.1 | t (broad) | 2H | Shielded relative to equatorial counterpart. |
| Hₖ | -OH | ~1.5 - 3.0 | s (broad) | 1H | Variable, exchangeable proton. |
| Hc, Hd | Piperidine H-3/H-5 | ~1.6 - 1.8 (eq), ~1.2-1.4 (ax) | m | 4H | Complex overlapping multiplets. |
| H₉ | Piperidine H-4 | ~1.4 - 1.6 | m | 1H | Methine proton on the piperidine ring. |
| Hₐ | -CH(OH)CH₃ | ~1.20 | d | 3H | Coupled to Hₐ. |
| Hⱼ | -CH(CH₃)₂ | ~1.05 | d | 6H | Coupled to Hᵢ. |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
The ¹³C spectrum reveals all unique carbon environments. The influence of the N-isopropyl group is predicted to cause a slight shielding (upfield shift) of the C-2 and C-6 carbons compared to an N-methyl analogue, a phenomenon known as the γ-gauche effect.[7]
| Label (Fig. 1) | Assignment | Predicted Shift (δ, ppm) | DEPT-135 Phase |
| C₈ | -CH(OH) | 68 - 72 | Positive (CH) |
| C₂/C₆ | Piperidine C-2/C-6 | 52 - 55 | Negative (CH₂) |
| C₇ | -CH(CH₃)₂ | 51 - 54 | Positive (CH) |
| C₄ | Piperidine C-4 | 40 - 43 | Positive (CH) |
| C₃/C₅ | Piperidine C-3/C-5 | 28 - 32 | Negative (CH₂) |
| C₉ | -CH(OH)CH₃ | 21 - 24 | Positive (CH₃) |
| C₁₀ | -CH(CH₃)₂ | 18 - 20 | Positive (CH₃) |
2D NMR: Assembling the Puzzle
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COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds.
-
Key Expected Correlation: A cross-peak between the isopropyl methine (Hᵢ, δ ~2.8) and the isopropyl methyls (Hⱼ, δ ~1.05) would confirm the isopropyl moiety. Similarly, a correlation between the carbinol proton (Hₐ, δ ~3.7) and its methyl group (Hₐ, δ ~1.20) confirms the ethanol side chain.
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon atom it is attached to. It is invaluable for definitively assigning carbon resonances.
-
Key Expected Correlation: The proton at δ ~3.7 (Hₐ) will show a cross-peak to the carbon at δ ~70 (C₈), confirming the assignment of the carbinol CH group.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidation, as it reveals correlations between protons and carbons over 2-3 bonds. This allows for the connection of different spin systems.
-
Key Expected Correlation: The most critical correlation would be from the isopropyl methyl protons (Hⱼ, δ ~1.05) to the piperidine C-2/C-6 carbons (C₂, C₆, δ ~53). This single observation unambiguously proves that the isopropyl group is attached to the piperidine nitrogen. Another key correlation would be from the ethanol methyl protons (Hₐ, δ ~1.20) to the piperidine C-4 carbon (C₄, δ ~41), confirming the attachment point of the side chain.
-
Caption: Key HMBC correlations confirming the molecular backbone.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), although modern spectrometers can reference the residual solvent peak (δ 7.26 ppm for CDCl₃).[8]
-
Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
1D ¹H Acquisition:
-
Acquire 16-32 scans with a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Process the data with an exponential line broadening of 0.3 Hz.
-
Phase and baseline correct the spectrum, then calibrate to TMS or the solvent residual peak. Integrate all signals.
-
-
1D ¹³C{¹H} and DEPT-135 Acquisition:
-
Acquire 1024-4096 scans with a 30° pulse angle and a relaxation delay of 2 seconds.
-
Run a DEPT-135 experiment to differentiate CH/CH₃ (positive) from CH₂ (negative) signals.
-
-
2D Experiments (COSY, HSQC, HMBC):
-
Utilize standard gradient-selected pulse programs for each experiment.
-
COSY: Acquire data with 256-512 increments in the F1 dimension and 8-16 scans per increment.
-
HSQC: Optimize for a one-bond ¹J(CH) coupling constant of ~145 Hz.
-
HMBC: Optimize for a long-range coupling constant of 8 Hz to capture 2- and 3-bond correlations.
-
Conclusion
By systematically integrating data from mass spectrometry, infrared spectroscopy, and a suite of 1D and 2D NMR experiments, the chemical structure of 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol can be confirmed with a high degree of confidence. This guide outlines a robust, logic-driven workflow where each piece of spectroscopic data serves to validate the others, culminating in an unambiguous structural assignment. This rigorous approach is essential for advancing compounds in the research and development pipeline, ensuring that all subsequent biological and chemical studies are based on a well-characterized molecular entity.
References
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Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]
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Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. LibreTexts. [Link]
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ResearchGate. (n.d.). Piperidine derivatives scope of this review. ResearchGate. [Link]
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